(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,5-dimethylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO2/c1-16-6-7-17(2)23(14-16)27-13-12-24(28)18-8-10-19(11-9-18)29-15-20-21(25)4-3-5-22(20)26/h3-14,27H,15H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOICTOVMHBWXPJ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate. This intermediate is then reacted with 2,5-dimethylaniline under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like toluene and catalysts to facilitate the reaction .
Chemical Reactions Analysis
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects: The target compound’s 2,5-dimethylphenylamino group (para-methyl orientation) contrasts with the 2,3-dimethylphenylamino analog (ortho-methyl) in .
Molecular Weight and Lipophilicity: The target compound (MW 409.88) and its 2,3-dimethyl analog share identical molecular formulas but differ in substituent arrangement. Both exhibit higher lipophilicity than ’s simpler analog (MW 274.72), which lacks the extended aromatic-amino chain.
Halogen Influence :
- The 2-chloro-6-fluorophenyl moiety is conserved across all compounds, suggesting its critical role in modulating electronic properties and intermolecular interactions.
Crystallographic and Validation Insights
- Target Compound: While crystallographic data for the exact 2,5-dimethyl derivative are unavailable, analogous structures (e.g., ) confirm the reliability of SHELX-based refinement for such chalcones. For instance, reports an R factor of 0.057, demonstrating high precision in resolving similar enone systems.
- Validation Criteria : Structural outliers (e.g., bond-length discrepancies) are minimized using tools like PLATON, ensuring compliance with IUCr standards.
Functional Implications
- Bioactivity Potential: The 2,5-dimethylphenylamino group may improve target selectivity compared to ’s trifluoromethoxy analog, which could exhibit non-specific binding due to its high electronegativity.
- Solubility: The hydroxyl group in ’s chromenone derivative enhances aqueous solubility, whereas the target compound’s halogenated aryl groups favor membrane permeability.
Biological Activity
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one, commonly referred to as compound 478039-92-8, is a synthetic organic compound notable for its diverse biological activities. Its structure incorporates various functional groups, including chloro, fluoro, methoxy, and amino moieties, which contribute to its potential interactions with biological targets. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.
The molecular formula of the compound is C22H21ClFNO2, with a molecular weight of 416.27 g/mol. Its unique structure allows it to act as a versatile building block in organic synthesis and medicinal chemistry.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from different studies regarding its antiproliferative effects:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.50 | |
| MDA-MB-231 (Breast) | 0.82 | |
| HeLa (Cervical Cancer) | 1.28 | |
| A2780 (Ovarian Cancer) | 0.95 | |
| K562 (Leukemia) | 3.58 |
The compound exhibited significant antiproliferative activity across these cell lines, with IC50 values ranging from 0.50 to 3.58 μM. Notably, the MCF-7 breast cancer cell line showed the highest sensitivity to the compound.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It may alter signaling pathways that regulate cell cycle progression and apoptosis.
- Gene Expression Regulation : The compound has been shown to affect the expression levels of genes associated with tumor growth and metastasis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
-
In Vitro Studies : A study demonstrated that treatment with the compound resulted in reduced viability of cancer cells through apoptosis induction and cell cycle arrest.
"The results indicated that the compound could effectively induce apoptosis in MCF-7 cells via mitochondrial pathways" .
- Combination Therapies : Research has explored the potential of combining this compound with established chemotherapeutic agents to enhance anticancer efficacy while reducing side effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing this compound, and how can purity be maximized?
- Methodology : Use Claisen-Schmidt condensation between appropriately substituted acetophenone and aldehyde precursors. Monitor reaction progress via TLC, and purify via recrystallization (e.g., ethanol/water mixtures). Optimize reaction conditions (temperature, catalyst loading) to suppress side products like Z-isomers or unreacted intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key signals should be observed?
- Methodology :
- IR spectroscopy : Confirm the carbonyl stretch (C=O) near 1650–1700 cm⁻¹ and aromatic C-H vibrations .
- ¹H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm), aromatic protons from substituted phenyl rings (δ ~6.5–8.0 ppm), and the enone system’s vinyl proton (δ ~7.5–8.0 ppm, coupling constant J ~15–16 Hz for E-configuration) .
- HR-MS : Verify the molecular ion peak matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. How does single-crystal XRD validate the E-configuration and molecular geometry?
- Methodology : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Analyze bond lengths (C=O ~1.22 Å, C=C ~1.45 Å) and dihedral angles between aromatic rings. Non-planar geometry due to steric hindrance from substituents (e.g., Cl, F) confirms the E-configuration .
Advanced Research Questions
Q. How do HOMO-LUMO energy gaps derived from DFT calculations predict reactivity, and how can they be experimentally validated?
- Methodology :
- Computational : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis set. Calculate ionization potential (I = -EHOMO), electron affinity (A = -ELUMO), and global electrophilicity index (ω = (μ²)/(2η), where μ = chemical potential).
- Experimental Validation : Compare UV-Vis λmax with TD-DFT results. Discrepancies <10 nm suggest reliable modeling .
Q. What approaches resolve discrepancies between DFT-predicted and XRD-observed bond parameters?
- Methodology :
- Parameter Optimization : Adjust basis sets (e.g., hybrid functionals like M06-2X) to account for dispersion forces or solvent effects.
- Error Analysis : Calculate root-mean-square deviations (RMSD) for bond lengths/angles. RMSD <0.05 Å and <2° indicate strong agreement .
Q. How can structure-activity relationships (SAR) explain substituent effects on antimicrobial activity?
- Methodology :
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays.
- SAR Analysis : Correlate electron-withdrawing substituents (Cl, F) with enhanced activity due to increased electrophilicity. Compare with analogs lacking methoxy or dimethyl groups to isolate substituent effects .
Data Contradiction Analysis
Q. Why might computational UV-Vis λmax differ from experimental values, and how is this addressed?
- Resolution : Solvent polarity and implicit/explicit solvation models in DFT (e.g., PCM vs. SMD) significantly affect λmax. Re-run calculations with solvent corrections (e.g., ethanol) to reduce deviations .
Methodological Tables
| DFT Parameters | Equation | Role in Reactivity |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | Predicts electron-donating capacity |
| Electron Affinity (A) | A = -ELUMO | Indicates electron-accepting potential |
| Global Electrophilicity (ω) | ω = (μ²)/(2η) | Quantifies susceptibility to nucleophilic attack |
| XRD vs. DFT Comparison | Bond Length (Å) | Angle (°) |
|---|---|---|
| Experimental (XRD) | C=O: 1.22 | Dihedral: 15.2 |
| Theoretical (DFT) | C=O: 1.24 | Dihedral: 14.8 |
| Deviation | Δ = 0.02 | Δ = 0.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
